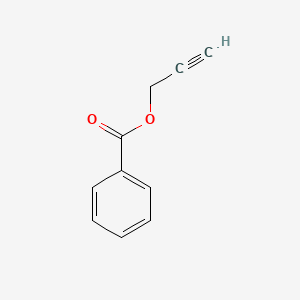

Prop-2-yn-1-yl benzoate

Descripción general

Descripción

Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is an organic compound with the molecular formula C10H8O2. It is an ester formed from the reaction of benzoic acid and propargyl alcohol. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl benzoate can be synthesized through the esterification of benzoic acid with propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where benzoic acid and propargyl alcohol are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature to achieve the esterification reaction. The product is continuously removed from the reactor and purified through distillation or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: Prop-2-yn-1-yl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and propargyl aldehyde.

Reduction: Reduction of this compound can yield benzyl alcohol and propargyl alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid and propargyl aldehyde.

Reduction: Benzyl alcohol and propargyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Prop-2-yn-1-yl benzoate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of prop-2-yn-1-yl benzoate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release benzoic acid and propargyl alcohol, which can then participate in further biochemical reactions. The propargyl group can also undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and the modification of biological molecules.

Comparación Con Compuestos Similares

Prop-2-yn-1-yl benzoate can be compared with other similar compounds, such as:

Prop-2-yn-1-ylbenzene: This compound has a similar propargyl group but lacks the ester functionality, making it less reactive in certain chemical reactions.

Methyl 4-(prop-2-yn-1-yl)benzoate: This compound has a similar ester functionality but with a different substituent on the benzene ring, leading to different reactivity and applications.

Propargyl aryl ethers: These compounds have a similar propargyl group but with an ether linkage instead of an ester, resulting in different chemical properties and reactivity.

This compound is unique due to its ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Actividad Biológica

Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is an organic compound with significant implications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in cancer therapy and antimicrobial research.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a prop-2-yn-1-yl group attached to a benzoate moiety. This structure contributes to its reactivity and potential biological activity. The compound's molecular formula is C₉H₈O₂, with a molecular weight of approximately 152.16 g/mol.

Photosensitization

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a photosensitizer . This property allows it to absorb light and induce photochemical reactions that can lead to oxidative stress in target cells. Such reactions can alter the molecular structure and function of various biomolecules, potentially leading to therapeutic effects against cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives such as 3-(phenylselanyl)this compound have demonstrated promising in vitro activity against glioblastoma cells. This activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through its interaction with specific cellular pathways .

Antimicrobial Properties

Research also indicates that this compound exhibits antimicrobial properties. Its mechanism may involve the inhibition of enzymes critical for nucleic acid synthesis, thereby affecting bacterial growth.

Pharmacokinetics

This compound shows high gastrointestinal absorption and is capable of crossing the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. The compound's stability and efficacy can be influenced by environmental factors such as light conditions, which affect its role as a photosensitizer.

Study 1: Anticancer Activity Against Glioblastoma

In vitro studies have shown that 3-(phenylselanyl)this compound significantly inhibits glioblastoma cell growth. The treatment resulted in increased apoptosis rates and decreased proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(Phenylselanyl)this compound | U87 MG (glioblastoma) | 15 | Induces apoptosis |

| Control | U87 MG | N/A | N/A |

Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects on various bacterial strains. The compound showed particular promise against resistant strains, highlighting its potential for use in treating infections caused by antibiotic-resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Propiedades

IUPAC Name |

prop-2-ynyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDHEMWCIUHARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986879 | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-04-5 | |

| Record name | 6750-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of propargyl benzoate?

A1: Propargyl benzoate serves as a valuable building block in organic synthesis. Some notable applications include:

- Synthesis of Benzo[c]carbazoles: Propargyl benzoate, when reacted with 1H-indol-2-yl propargyl benzoates in the presence of silica gel-activated benzoic acid, yields benzo[c]carbazole derivatives. This reaction proceeds through a Brønsted acid-mediated formal 1,3-acyloxy migration/6π-electrocyclization pathway. []

- Formation of 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Copper(I)-catalyzed Csp-chalcogen bond formation allows for the synthesis of 3-(organochalcogenyl)prop-2-yn-1-yl esters from propargyl benzoate and diorganyl dichalcogenides. These esters, particularly the 3-(phenylselanyl) derivative, have shown potential as anticancer agents. []

- Synthesis of para-Substituted 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl Benzoates: Propargyl benzoate derivatives can undergo [4+2] cycloaddition reactions with hexachlorocyclopentadiene to yield para-substituted 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl benzoates. []

Q2: How is propargyl benzoate utilized in tandem enyne metathesis reactions?

A2: Propargyl benzoate can participate in tandem enyne metathesis reactions to synthesize 2-substituted-1,3-cyclohexadienes. This process involves a reaction with cis-polybutadiene and ethyl vinyl ether, catalyzed by Grubbs' second-generation catalyst. []

Q3: Can propargyl benzoate be used to construct complex natural product frameworks?

A3: Yes, propargyl benzoate plays a crucial role in the total synthesis of complex natural products like amphidinolides C and F. A key step involves a silver-catalyzed cyclization of a propargyl benzoate diol to construct trans-tetrahydrofuran rings present in these molecules. []

Q4: Are there any examples of propargyl benzoate derivatives demonstrating biological activity?

A4: Yes, research indicates that 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a derivative of propargyl benzoate, undergoes palladium hydrogenation to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate, highlighting the potential for accessing biologically relevant molecules. []

Q5: How does propargyl benzoate contribute to the synthesis of heterocyclic compounds?

A5: Propargyl benzoate acts as a key synthon in the synthesis of substituted pyran ring systems through silver-catalyzed cyclization reactions. This methodology has been successfully applied in synthesizing the C1-C12 fragment of madeirolide A, a marine natural product. []

Q6: Can propargyl benzoate be used to synthesize molecules with potential antimicrobial properties?

A6: Yes, propargyl benzoate derivatives have shown promise as potential antimicrobial agents. For example, reacting propargyl benzoates with azidoacetates via a copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction yields 1,4-disubstituted 1,2,3-triazoles with ester functionality. Some of these triazole derivatives exhibit moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.